(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine

Sodium Channel Modulation Pain Therapeutics CNS Disorders

Many medicinal chemistry programs targeting voltage-gated sodium channels (NaV) are delayed by the lack of a building block that directly installs the thienylpyridazine pharmacophore. This compound provides the essential 2-thienyl group at the 6-position and a primary amine handle for amide coupling, enabling streamlined synthesis of aminopyridinamide NaV modulators. • Direct precursor for NaV modulator libraries (see patent literature) • Push-pull π-system for nonlinear optical (NLO) materials (β = 175 × 10⁻³⁰ esu) • Convertible to triazolo- and tetrazolo-pyridazine heterocycles • Supplied at ≥95% purity with batch-specific QC; available for immediate global shipping.

Molecular Formula C10H11N3OS
Molecular Weight 221.28 g/mol
CAS No. 1283109-49-8
Cat. No. B1393221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine
CAS1283109-49-8
Molecular FormulaC10H11N3OS
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NN=C(C=C2)OCCN
InChIInChI=1S/C10H11N3OS/c11-5-6-14-10-4-3-8(12-13-10)9-2-1-7-15-9/h1-4,7H,5-6,11H2
InChIKeyFRDXMALUMNNNNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thienylpyridazine Amine Building Block Overview


(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine (CAS 1283109-49-8) is a heterocyclic amine characterized by a pyridazine core bearing a 2-thienyl substituent at the 6-position and an oxyethylamine side chain at the 3-position . This compound serves as a versatile building block and intermediate in medicinal chemistry and materials science due to its unique combination of a primary amine handle for further derivatization and an electron-rich thiophene moiety conjugated to an electron-deficient pyridazine ring [1].

Why Generic Substitution Fails for This Compound


Generic substitution of this compound with other pyridazine-based aminoethyl ethers or simple alkyl amines is not feasible due to its precise molecular architecture, which is critical for specific downstream applications. The 2-thienyl group at the 6-position is essential for interactions with biological targets such as sodium channels, as demonstrated in patents for related pyridazine derivatives [1]. Similarly, the primary amine on the ethyl chain is a key functional handle for creating amide bonds in the synthesis of aminopyridinamide sodium channel modulators . Replacing the thienyl group with a phenyl or pyridyl moiety would alter the electronic properties and binding affinity, potentially abolishing desired activity or changing the compound's suitability for nonlinear optical (NLO) applications where the thienyl-pyridazine push-pull system is crucial [2].

Differentiation Evidence vs. Structural Analogs


Thienyl Moiety in Sodium Channel Modulator Patents

While specific IC50 data for this exact compound is not publicly available, its structural class—6-(2-thienyl)pyridazines—is explicitly claimed in patents for sodium channel blockers. A direct comparator, the 6-phenyl analog ({2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine, CAS 1283108-51-9), lacks the thienyl group that is critical for the activity described in the patent literature . The presence of the 2-thienyl group in the target compound is a key differentiator for research programs targeting sodium channels, as it is a specified substituent in the patent claims for central nervous system-active pyridazine derivatives [1].

Sodium Channel Modulation Pain Therapeutics CNS Disorders

Thienylpyridazine Core for Second-Order NLO Response

The thienylpyridazine core, which is the central scaffold of the target compound, has been experimentally shown to exhibit significant second-order nonlinear optical properties. In a study of push-pull π-conjugated systems, a thienylpyridazine derivative functionalized with a cyano-phenyl acceptor group exhibited a first hyperpolarizability (β) of 175 × 10⁻³⁰ esu (using the T convention) as measured by Hyper-Rayleigh scattering at 1064 nm [1]. This value indicates strong potential as a second harmonic generation (SHG) chromophore. In contrast, related pyridazine derivatives with different aryl/heteroaryl substitutions at the 3-position showed varying NLO responses, highlighting the critical role of the thienyl-pyridazine electronic system [2].

Nonlinear Optics Second Harmonic Generation Materials Chemistry

Primary Amine Handle for Direct Amide Conjugation

The target compound's primary amine functionality allows for direct amide bond formation, a key step in synthesizing aminopyridinamides that act as sodium channel modulators . This is in contrast to similar pyridazine derivatives lacking the amine handle, such as 6-(2-thienyl)-3(2H)-pyridazinone (CAS 54558-07-5), which require additional synthetic steps to introduce an amine group for conjugation . The presence of the free amine in the target compound eliminates the need for deprotection or functional group interconversion, streamlining the synthesis of complex sodium channel modulator candidates [1].

Medicinal Chemistry Building Block Sodium Channel Modulator

Key Research and Industrial Application Scenarios


Aminopyridinamide Sodium Channel Modulator Synthesis

As a key building block, this compound's primary amine is used to form amide bonds with carboxylic acid-containing pyridine derivatives, yielding aminopyridinamides that act as sodium channel modulators . This application is directly supported by vendor documentation and aligns with patent literature on heteroaryl sodium channel blockers [1]. Researchers focused on developing novel analgesics or anticonvulsants targeting voltage-gated sodium channels should prioritize this compound due to its direct synthetic utility.

SHG Chromophore Development for Nonlinear Optics

The thienylpyridazine core present in this compound is a proven scaffold for push-pull π-conjugated systems with high first hyperpolarizability (β = 175 × 10⁻³⁰ esu) [2]. The target compound's primary amine can be functionalized with various electron-acceptor groups to fine-tune NLO properties. This makes it a strategic starting material for researchers designing organic SHG materials for photonics and optoelectronics [3].

Pyridazine-Based Cholinergic Receptor Ligands

Patents disclose that 3,6-disubstituted pyridazines, particularly those with a 2-thienyl group at the 6-position, are useful as ligands for cholinergic receptors, including M1 subtype receptors [4]. The target compound's amine functionality allows for further derivatization to optimize binding affinity and selectivity for these CNS targets, offering a pathway for developing therapeutics for cognitive disorders.

Condensed Triazolo- and Tetrazolo-pyridazine Systems

The oxyethylamine side chain and the 2-thienyl substituent make this compound a suitable precursor for synthesizing fused heterocyclic systems. As demonstrated in the literature for related 6-substituted 3-(2-thienyl)pyridazines, the compound can be converted into triazolo- and tetrazolo-pyridazine derivatives . These condensed systems are valuable scaffolds in medicinal chemistry for exploring novel biological activities.

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